6-Bromo-2H-1,3-benzodioxol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

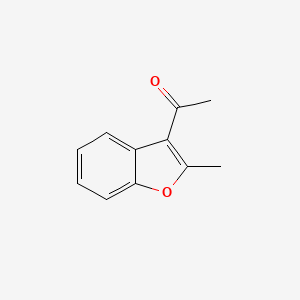

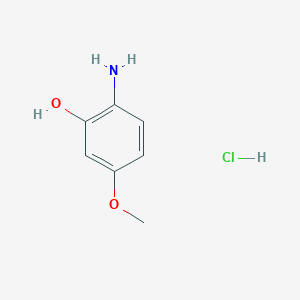

6-Bromo-2H-1,3-benzodioxol-5-amine is used as a reactant in the preparation of benzoxazoles by copper-catalyzed domino annulation using microwave irradiation or conventional heating . It belongs to the class of organic compounds known as diarylthioethers .

Synthesis Analysis

The compound has been used in the synthesis of benzoxazoles via a copper-catalyzed domino annulation . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis

The molecule contains a total of 36 bond(s). There are 18 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amine(s) (aliphatic) and 2 ether(s) (aromatic) .Chemical Reactions Analysis

6-Bromo-2H-1,3-benzodioxol-5-amine has been used as a reactant in the preparation of benzoxazoles by copper-catalyzed domino annulation . It has also been used in the synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties via a Pd - catalyzed C-N cross - coupling .Physical And Chemical Properties Analysis

The molecular formula of 6-Bromo-2H-1,3-benzodioxol-5-amine is C7H6BrNO2 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

“6-Bromo-2H-1,3-benzodioxol-5-amine” is a chemical compound with the CAS Number: 56251-58-2 . It has a molecular weight of 216.03 . This compound is often used as a building block in the construction of various chemical structures .

- “6-Bromo-2H-1,3-benzodioxol-5-amine” is often used as a building block in the construction of various chemical structures .

- A similar compound, “3-(Bromoacetyl)coumarin”, is used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used in the synthesis of various bioactive heterocyclic scaffolds .

- “3-(Bromoacetyl)coumarin” also has biological activities such as antiproliferative and antimicrobial activities .

Building Block in Chemical Structures

Synthesis of Bioactive Heterocyclic Scaffolds

Antiproliferative and Antimicrobial Activities

Synthesis of 2H-Indazoles and 2-Allyl-N-[(6-bromobenzo[d]dioxol-5-yl)methyl]aniline

- A related compound, “6-Bromo-2H-1,4-benzoxazin-3(4H)-one”, is used as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .

Synthesis of Pyrimidinyl Substituted Benzoxazinones

Synthesis of 2H-Indazoles and 2-Allyl-N-[(6-bromobenzo[d]dioxol-5-yl)methyl]aniline

Future Directions

The compound has been recognized as a potential therapeutic target for diabetes and cancer . It has been used in the synthesis of benzoxazoles and indoles, which have shown anticancer activity . These findings suggest potential future directions for the use of 6-Bromo-2H-1,3-benzodioxol-5-amine in drug development.

properties

IUPAC Name |

6-bromo-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAWWMUJPLZBMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2H-1,3-benzodioxol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)